molecular formula C24H28N4O B11055809 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11055809
M. Wt: 388.5 g/mol
InChI Key: XQXNXVJWNWEJHS-UHFFFAOYSA-N
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Description

5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a 2,5-dimethylbenzyl group, a methyl group, and a 4-phenylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl group and the 4-phenylpiperazin-1-yl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Methylation: The methyl group can be introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.

    Pharmacology: It may serve as a lead compound for the development of new pharmacological agents with improved efficacy and safety profiles.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-isopropylpiperazin-1-yl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-phenylpiperazin-1-yl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O/c1-17-9-10-18(2)20(15-17)16-22-19(3)25-24(26-23(22)29)28-13-11-27(12-14-28)21-7-5-4-6-8-21/h4-10,15H,11-14,16H2,1-3H3,(H,25,26,29)

InChI Key

XQXNXVJWNWEJHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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